molecular formula C12H12N2O4 B8667368 6,7-Dimethoxy-4-methyl-3-nitroquinoline

6,7-Dimethoxy-4-methyl-3-nitroquinoline

Cat. No.: B8667368
M. Wt: 248.23 g/mol
InChI Key: YBVQVSSURNFYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-4-methyl-3-nitroquinoline is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

6,7-dimethoxy-4-methyl-3-nitroquinoline

InChI

InChI=1S/C12H12N2O4/c1-7-8-4-11(17-2)12(18-3)5-9(8)13-6-10(7)14(15)16/h4-6H,1-3H3

InChI Key

YBVQVSSURNFYRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC(=C(C=C12)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zn(CH3)2 (1.2 M in toluene, 15.35 ml, 18.43 mmol) and Pd(dppf)Cl2 (2.28 g, 2.92 mmol) are added to a solution of 4-chloro-6,7-dimethoxy-3-nitroquinoline (7.5 g, 27.92 mmol) in water- and oxygen-free dioxane (200 ml, pre-treatment: nitrogen gas passed through for 30 min). The reaction mixture is heated at 80° C. for 8 h, giving a solution. After cooling to room temperature, water (65 ml) is slowly added, and the mixture is extracted with ethyl acetate (60 ml). After separation, the organic phase is washed with a little hydrochloric acid (1.0 M, 5 ml). The aqueous phase is extracted three times with ethyl acetate (60 ml each time). The combined organic phases are dried over Na2SO4, filtered with suction and evaporated to dryness in vacuo. The residue is purified by chromatography over flash silica gel (solvent cyclohexane/ethyl acetate 2:1, parts by volume), giving 6,7-dimethoxy-4-methyl-3-nitroquinoline (5.82 g, 23.44 mmol) as a solid. MS: 249.0 (M+H+), TLC (HPTLC): Rf=0.45 (cyclohexane/ethyl acetate 1:1, parts by volume).
Quantity
15.35 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
catalyst
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step Two

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